Yttrium carbide (YC2)

Description

BenchChem offers high-quality Yttrium carbide (YC2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Yttrium carbide (YC2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

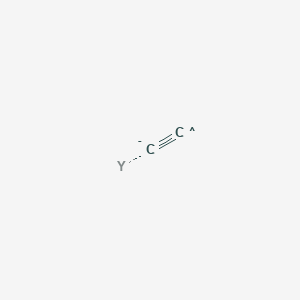

2D Structure

Properties

InChI |

InChI=1S/C2.Y/c1-2;/q-1; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXJKSWTTNLDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[C].[Y] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Y- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] Yellow odorless pieces; Decomposed by water; [MSDSonline] | |

| Record name | Yttrium carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

Powder will ignite at flash point >73 but <100 °F | |

| Record name | Yttrium carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8726 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12071-35-1 | |

| Record name | Yttrium carbide (YC2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012071351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium carbide (YC2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium dicarbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Crystallographic Properties of Yttrium Carbide (YC₂) at Ambient Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of Yttrium Carbide (YC₂) at ambient pressure. The information presented herein is crucial for understanding the material's fundamental structure, which dictates its physical and chemical behavior. This document summarizes key crystallographic data, details the experimental protocols for its determination, and illustrates the logical workflow and structural relationships.

Core Crystallographic Data

At ambient pressure and room temperature, Yttrium Carbide (YC₂) adopts a body-centered tetragonal crystal structure. This structure is isomorphous with Calcium Carbide (CaC₂), which serves as a common structural prototype for many dicarbides. The arrangement consists of Yttrium cations and diatomic Carbon anions (C₂²⁻), where the C-C bond axis is aligned with the crystallographic c-axis.

Table 1: Crystallographic Data for YC₂ at Ambient Pressure

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mmm (No. 139) |

| Lattice Parameters | a = 0.36771(5) nmc = 0.61882(7) nm |

| Unit Cell Volume | 0.0836 nm³ |

| Formula Units (Z) | 2 |

| C-C Bond Distance | 0.1298(6) nm[1] |

Table 2: Atomic Coordinates and Wyckoff Positions for YC₂

| Atom | Wyckoff Position | x | y | z |

| Yttrium (Y) | 2a | 0 | 0 | 0 |

| Carbon (C) | 4e | 0 | 0 | 0.1048 |

Note: The fractional coordinate 'z' for Carbon is calculated based on the experimental C-C bond distance and the lattice parameter 'c'.

Experimental Protocols

The determination of the crystallographic properties of YC₂ relies on well-established synthesis and characterization techniques. The primary methods involve powder X-ray and neutron diffraction, followed by Rietveld refinement of the collected data.

Synthesis of Polycrystalline YC₂

Polycrystalline samples of Yttrium Carbide are typically synthesized via arc-melting.

-

Reactants : High-purity Yttrium metal (typically >99.9%) and spectrographic grade graphite powder are used as precursors.

-

Stoichiometry : The reactants are weighed in a 1:2 molar ratio of Y to C. A slight excess of carbon may be used to compensate for any potential loss during the process.

-

Procedure :

-

The Yttrium metal and graphite powder are thoroughly mixed and pressed into a pellet.

-

The pellet is placed on a water-cooled copper hearth within an arc-melting furnace.

-

The furnace chamber is evacuated to a high vacuum and subsequently backfilled with an inert gas, such as high-purity argon, to prevent oxidation.

-

An electric arc is struck between a tungsten electrode and the sample, causing it to melt.

-

To ensure homogeneity, the resulting carbide button is flipped and re-melted multiple times.[2]

-

Powder X-ray Diffraction (XRD) Analysis

Powder XRD is the primary technique for determining the phase purity, crystal structure, and lattice parameters of the synthesized YC₂.

-

Sample Preparation : A small portion of the synthesized YC₂ button is ground into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented.

-

Instrumentation : A standard powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 0.154 nm) is commonly used.

-

Data Collection :

-

The powdered sample is mounted onto a sample holder.

-

The diffractometer scans a wide range of 2θ angles (e.g., 20° to 100°) to collect the diffraction pattern.

-

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

Neutron Diffraction Analysis

Neutron diffraction is particularly valuable for accurately determining the positions of light atoms, such as Carbon, in the presence of heavy atoms like Yttrium.[3][4][5]

-

Sample Preparation : A larger quantity of the powdered YC₂ sample is required compared to XRD. The powder is typically loaded into a sample holder made from a material with low neutron scattering cross-section, such as vanadium.

-

Instrumentation : The experiment is performed at a dedicated neutron scattering facility, which provides a beam of thermal neutrons.

-

Data Collection : A time-of-flight (TOF) or constant wavelength neutron diffractometer is used to collect the diffraction pattern over a range of scattering angles.

Rietveld Refinement

The Rietveld method is a powerful analytical technique used to refine a theoretical model of the crystal structure against the experimental powder diffraction data (both XRD and neutron).[1][6]

-

Initial Model : The refinement process starts with an initial structural model for YC₂, which includes the space group (I4/mmm), approximate lattice parameters, and the Wyckoff positions of the Y and C atoms.

-

Software : Specialized software (e.g., GSAS, FullProf) is used to perform the refinement.

-

Procedure :

-

The software calculates a theoretical diffraction pattern based on the initial structural model.

-

A least-squares algorithm iteratively adjusts various parameters of the model (including lattice parameters, atomic positions, peak shape parameters, and background) to minimize the difference between the calculated and the experimental patterns.[6][7]

-

The refinement continues until a good fit is achieved, indicated by low residual values (e.g., Rwp, χ²). The final refined parameters provide the precise crystallographic data for YC₂.[1]

-

Visualizations

The following diagrams illustrate the experimental workflow for crystallographic characterization and the logical relationships between the key properties of YC₂.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. mdpi.com [mdpi.com]

- 3. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 4. Yttrium carbide (YC2) | 12071-35-1 | Benchchem [benchchem.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 7. X-ray Diffraction Rietveld Refinement and Its Application in Cathode Materials for Lithium-ion Batteries [jim.org.cn]

Electronic band structure and density of states for YC2 superconductors.

An In-depth Technical Guide on the Electronic Band Structure and Density of States for YC2 Superconductors

Introduction

Yttrium dicarbide (YC2) is a fascinating superconductor that has garnered significant interest within the scientific community. Understanding its electronic properties is crucial for elucidating the mechanism of its superconductivity and for the potential design of new superconducting materials. This technical guide provides a comprehensive overview of the electronic band structure and density of states (DOS) of YC2, targeting researchers and scientists in materials science and condensed matter physics.

YC2 belongs to the family of alkaline-earth and rare-earth dicarbides. It exhibits superconductivity at a critical temperature (Tc) of approximately 3.8 K to 4 K.[1][2] The arrangement of atoms in its crystal lattice is a key determinant of its electronic behavior. The electronic band structure describes the allowed energy levels for electrons within the crystal, while the density of states quantifies the number of available electronic states at each energy level. A high density of states at the Fermi level is often a key ingredient for conventional superconductivity.

Crystal Structure

YC2 crystallizes in a body-centered tetragonal structure, belonging to the CaC2 crystal structure type.[3][4] The specific arrangement of yttrium and carbon atoms dictates the electronic interactions and, consequently, the material's properties.

Table 1: Crystallographic Data for YC2

| Parameter | Value | Reference |

| Crystal System | Tetragonal | [3] |

| Space Group | I4/mmm | Inferred from CaC2 type |

| Lattice Parameter (a) | 0.36771 ± 0.00005 nm | [2] |

| Lattice Parameter (c) | 0.61882 ± 0.00007 nm | [2] |

| Carbon-Carbon distance | 0.1298 ± 0.0006 nm | [2] |

The crystal structure consists of layers of yttrium atoms with C2 dimers situated in the interstitial sites. This layered nature can lead to anisotropies in the electronic and mechanical properties.

Methodologies

The electronic properties of YC2 have been primarily investigated through computational methods, with experimental validation of the crystal structure.

Computational Protocols

First-principles calculations based on Density Functional Theory (DFT) are the primary tools for studying the electronic band structure and density of states of YC2.[3] These methods solve the quantum mechanical equations that govern the behavior of electrons in the material.

Key Computational Approaches:

-

Full-Potential Linearized Augmented Plane Wave (FP-LAPW): This is a highly accurate method for calculating the electronic structure of crystalline solids.

-

Plane-Wave Pseudopotential (PW-PP): This approach simplifies the calculation by replacing the core electrons and the strong potential near the nucleus with a pseudopotential.[3]

-

Generalized Gradient Approximation (GGA): This is a common approximation used within DFT to describe the exchange-correlation energy of the electrons.[3]

Experimental Protocols

Experimental work on YC2 primarily focuses on synthesis and structural characterization, which provides the necessary input for theoretical calculations.

Key Experimental Techniques:

-

Synthesis: YC2 single crystals can be synthesized using arc-discharge methods.[2]

-

X-ray Diffraction (XRD): This technique is used to determine the crystal structure and lattice parameters of the synthesized material. Rietveld refinement of the XRD data provides precise structural parameters.[2]

Electronic Band Structure

The electronic band structure of YC2 reveals its metallic nature, which is a prerequisite for superconductivity. Several energy bands cross the Fermi level (EF), indicating the presence of charge carriers that can participate in electrical conduction.

-

Key Features: The states near the Fermi level are primarily composed of Y 4d and C 2p orbitals. The hybridization of these orbitals plays a crucial role in the electronic properties.

-

Effect of Pressure: Applying pressure has been shown to modify the band structure. For instance, at 20 GPa, the bands are more dispersive, which can affect the electron-phonon coupling and, consequently, the superconducting transition temperature.[3]

Density of States (DOS)

The density of states provides a more quantitative picture of the electronic structure. For YC2, the total DOS at the Fermi level is a critical parameter for understanding its superconducting behavior.

-

Contributions to DOS: The DOS at the Fermi level has significant contributions from both yttrium and carbon states.

-

Comparison with other Yttrium Carbides: The near-Fermi DOS for YC2 is lower than that of the higher-Tc superconductor Y2C3.[1] Specifically, the DOS for Y2C3 (Tc ~ 18 K) is about 70% higher than for YC2 (Tc ~ 4 K), suggesting a strong correlation between the DOS at the Fermi level and the superconducting transition temperature in this family of materials.[1]

Table 2: Calculated Electronic Properties of YC2

| Property | Value | Notes | Reference |

| Superconducting Transition Temperature (Tc) | ~4 K | Experimental value | [1] |

| Nature of States at Fermi Level | Y 4d and C 2p | From DFT calculations | [1] |

Relationship to Superconductivity

The electronic structure and density of states are intrinsically linked to the superconducting properties of YC2. In the context of conventional Bardeen-Cooper-Schrieffer (BCS) theory, a higher density of states at the Fermi level can lead to a stronger electron-phonon coupling and a higher superconducting transition temperature.

The lower Tc of YC2 compared to Y2C3 can be attributed to its lower DOS at the Fermi level.[1] This highlights the importance of the electronic factor in determining the superconducting properties of yttrium carbides.

Conclusion

The electronic band structure and density of states of the YC2 superconductor have been effectively elucidated through first-principles DFT calculations. These studies reveal the metallic nature of YC2, with significant contributions from Y 4d and C 2p orbitals at the Fermi level. A clear correlation exists between the density of states at the Fermi level and the superconducting transition temperature, as evidenced by comparisons with other yttrium carbides like Y2C3. The detailed understanding of these electronic properties provides a solid foundation for further research into the superconductivity of YC2 and related materials, and may guide the search for new superconductors with enhanced properties.

References

Unraveling the Complexity of Yttrium Dicarbide Under Extreme Conditions: A Technical Guide to High-Pressure Phase Transitions and Polymorphism

For researchers, scientists, and professionals in materials science and drug development, understanding the behavior of materials under high pressure is a critical frontier. Yttrium dicarbide (YC2), a compound known for its potential in various technological applications, exhibits a rich and complex polymorphism when subjected to extreme pressures. This technical guide provides an in-depth analysis of the high-pressure phase transitions of YC2, presenting key data, detailed experimental methodologies, and visual representations of the structural evolution.

High-Pressure Polymorphs of Yttrium Dicarbide

Theoretical studies, primarily based on first-principles calculations and unbiased structure searches, have predicted a series of structural transformations in yttrium dicarbide as pressure increases.[1] These transformations involve significant changes in the arrangement of yttrium and carbon atoms, leading to different crystal structures, or polymorphs, each with unique properties.

The ambient pressure, high-temperature phase of YC2 (YC2-I) adopts a tetragonal structure. As pressure is applied, a cascade of phase transitions is predicted, leading to several new high-pressure polymorphs.[1]

Predicted High-Pressure Phase Transitions of YC2

| Phase | Space Group | Pressure Range (GPa) |

| YC2-I | I4/mmm | 0 |

| YC2-II | C2/m | 25 |

| YC2-III | Pnma | 100 |

| YC2-IV | Immm | 200 |

| YC2-V | P6/mmm | 300 |

| Data sourced from first-principles calculations.[1] |

It is important to note that while these phases are predicted by theoretical calculations, experimental verification of the entire sequence remains an active area of research. The synthesis of a novel orthorhombic polymorph of a different yttrium carbide, γ-Y4C5, at approximately 50 GPa demonstrates the potential for discovering new carbon-rich materials under high pressure.[2][3]

Experimental Investigation of High-Pressure Phases

The study of materials under extreme pressures requires specialized experimental techniques capable of generating and maintaining high pressures while allowing for in-situ analysis of the material's structure and properties.

Key Experimental Protocols

1. High-Pressure Generation: The Diamond Anvil Cell (DAC)

A diamond anvil cell is the primary tool for generating ultra-high static pressures.

-

Principle: Two opposing diamonds with small, precisely polished culets are used to compress a sample contained within a gasket. The force applied to the large table of the diamonds is concentrated over the small culet area, generating immense pressures.

-

Sample Loading: A small sample of the material to be studied, along with a pressure-transmitting medium (e.g., a gas like neon or a liquid like silicone oil to ensure hydrostatic conditions) and a pressure calibrant (e.g., a ruby sphere), is placed in a small hole drilled in the center of a metal gasket.

-

Pressure Measurement: The pressure is typically measured using the ruby fluorescence method. The wavelength of the fluorescence peak emitted by the ruby chip under laser excitation shifts with pressure, and this shift can be calibrated to determine the pressure inside the cell.

2. In-Situ Structural Analysis: Synchrotron X-ray Diffraction (XRD)

To determine the crystal structure of the material at high pressure, in-situ X-ray diffraction is employed.

-

Technique: A highly brilliant and focused X-ray beam from a synchrotron source is directed through the diamond anvils onto the sample.

-

Data Collection: The diffracted X-rays are collected by a detector, producing a diffraction pattern.

-

Analysis: The positions and intensities of the diffraction peaks are used to determine the crystal lattice parameters and the arrangement of atoms within the unit cell, allowing for the identification of different polymorphs.

3. High-Temperature Synthesis: Laser Heating

To investigate the combined effects of high pressure and high temperature, laser heating techniques are integrated with the diamond anvil cell.

-

Methodology: A high-power laser beam is focused on the sample within the DAC to heat it to thousands of degrees Celsius.

-

Temperature Measurement: The temperature is typically measured using spectroradiometry, by analyzing the black-body radiation emitted from the heated sample.

-

Application: This technique is crucial for synthesizing high-pressure phases that may be kinetically hindered at room temperature and for exploring the pressure-temperature phase diagram of materials.[4] For instance, a new orthorhombic polymorph of yttrium carbide, γ-Y4C5, was synthesized from yttrium and paraffin oil in a laser-heated diamond anvil cell at approximately 50 GPa.[2][3]

Visualizing the Structural Evolution and Experimental Workflow

To better understand the sequence of predicted phase transitions and the experimental process for their investigation, the following diagrams are provided.

Caption: Predicted high-pressure phase transition sequence of Yttrium Dicarbide (YC2).

Caption: Experimental workflow for high-pressure studies of Yttrium Dicarbide.

The ongoing exploration of yttrium dicarbide and related compounds under high pressure promises to unveil novel materials with unique properties. The combination of advanced theoretical predictions and sophisticated experimental techniques is essential for advancing our understanding of the fundamental physics and chemistry governing materials in extreme environments. This knowledge is not only of academic interest but also holds the potential for the rational design of new materials for a wide range of applications.

References

Unveiling the Superconducting Heart of Yttrium Carbide (YC₂): A Technical Guide

An in-depth exploration of the superconducting transition temperature (Tc) of Yttrium Carbide (YC₂), this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in materials science and drug development. This document details the synthesis, characterization, and critical parameters influencing the superconducting properties of YC₂.

Yttrium carbide (YC₂) stands as a material of interest in the scientific community for its superconducting properties. The transition to a superconducting state, characterized by the critical temperature (Tc), is a key focus of research. This guide synthesizes available data, outlines detailed experimental protocols, and provides visual workflows to facilitate a deeper understanding of YC₂.

Superconducting Transition Temperature (Tc) of YC₂

The superconducting transition temperature of YC₂ is not a fixed value but is significantly influenced by the material's synthesis and subsequent thermal processing. Reports indicate a general Tc in the range of 3.8 K to 4.0 K.

| Sample Condition | Superconducting Transition Temperature (Tc) in Kelvin (K) |

| As-prepared by arc-melting | 3.88 K[1] |

| After high-temperature annealing and slow cooling | Up to 4.02 K[2] |

| After high-temperature annealing and rapid cooling | ~3.86 K[2] |

| Isotope-substituted (Y¹³C₂) | 3.85 K[2] |

The variation in Tc underscores the critical role of the material's crystallographic quality and the presence of defects.

Experimental Protocols: From Synthesis to Characterization

Reproducible experimental procedures are paramount for studying the superconducting properties of YC₂. This section provides a detailed overview of the key methodologies.

Synthesis via Arc-Melting

The primary method for synthesizing polycrystalline YC₂ is arc-melting, a technique that uses an electric arc to melt and alloy constituent materials at high temperatures.

Materials and Equipment:

-

High-purity yttrium metal (≥99.9%)

-

Spectrographic quality graphite

-

Arc-melting furnace with a water-cooled copper hearth and a non-consumable tungsten electrode

-

High-purity argon gas

Step-by-Step Procedure:

-

Stoichiometric Preparation: Yttrium and graphite are weighed to achieve the YC₂ stoichiometry.

-

Furnace Preparation: The reactants are placed on the copper hearth of the arc-melting furnace. The chamber is then evacuated to a high vacuum and backfilled with high-purity argon gas to create an inert atmosphere, preventing oxidation of the reactive yttrium.

-

Melting Process: An electric arc is initiated, melting the yttrium and graphite together.

-

Homogenization: To ensure a uniform composition, the resulting alloy button is melted multiple times, flipping the button between each melt.

Post-Synthesis Heat Treatment (Annealing)

Annealing is a critical step to improve the superconducting properties of YC₂.

Procedure:

-

The as-synthesized YC₂ sample is sealed in an inert container (e.g., a tantalum tube).

-

The sample is heated in a high-temperature furnace to 2300 K.

-

A slow cooling ramp is then applied, for instance, cooling to 1200 K at a rate of 50 K/h[2]. This process is believed to reduce crystalline defects and improve atomic ordering, thereby enhancing the superconducting transition temperature.

Characterization of the Superconducting Transition

The definitive identification of the superconducting state and the precise determination of Tc are achieved through two primary characterization techniques: magnetic susceptibility and specific heat measurements.

Magnetic Susceptibility Measurement: This method relies on the Meissner effect, a hallmark of superconductivity where a material expels a magnetic field as it transitions into the superconducting state.

-

Sample Placement: The YC₂ sample is placed in a magnetometer.

-

Zero-Field Cooling (ZFC): The sample is cooled in the absence of an external magnetic field to a temperature well below the expected Tc.

-

Field Application and Measurement: A small DC magnetic field is applied, and the magnetic moment is measured as the sample is slowly warmed. The transition to the normal state is marked by an abrupt change in magnetization, from which Tc is determined.

Specific Heat Measurement: The transition to a superconducting state is a second-order phase transition, which manifests as a distinct anomaly or "jump" in the material's specific heat.

-

Sample Preparation: A small, well-characterized piece of the YC₂ sample is mounted in a calorimeter.

-

Measurement: The heat capacity of the sample is measured as a function of temperature, particularly in the range where the transition is expected.

-

Data Analysis: The superconducting transition temperature is identified as the temperature at which the specific heat anomaly occurs. The magnitude of this jump provides further insight into the nature of the superconducting state.

Visualizing the Process: Experimental Workflows

To clarify the interconnections between the various experimental stages, the following diagrams illustrate the synthesis and characterization workflows.

Caption: Synthesis workflow for Yttrium Carbide (YC₂) via arc-melting.

Caption: Experimental workflow for the characterization of YC₂'s superconducting properties.

Caption: Logical relationship illustrating the influence of processing on the superconducting properties of YC₂.

References

Measuring the C-C Bond Distance in Yttrium Dicarbide (YC₂) using Neutron Diffraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodology for determining the carbon-carbon (C-C) bond distance in yttrium dicarbide (YC₂) utilizing neutron diffraction. This technique is particularly well-suited for locating light atoms such as carbon in the presence of heavy metal atoms like yttrium, offering a significant advantage over X-ray diffraction.

Core Quantitative Data

The crystallographic and bond distance data for YC₂, as determined by neutron diffraction, are summarized in the table below.

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4/mmm[1] |

| C-C Bond Distance (Å) | 1.275 ± 0.002[2] |

Experimental Protocols

The determination of the C-C bond distance in YC₂ via neutron diffraction involves a multi-step process, from sample preparation to data analysis. Given that yttrium carbide is air-sensitive, special handling procedures are required throughout the experiment.

Sample Preparation

Polycrystalline YC₂ is synthesized via arc-melting of stoichiometric amounts of high-purity yttrium and carbon under an inert argon atmosphere. To ensure homogeneity, the resulting button is typically flipped and re-melted several times. The synthesized YC₂ is then crushed into a fine powder within a glovebox to prevent oxidation.

For the neutron diffraction experiment, the powdered sample is loaded into a suitable container, such as a thin-walled vanadium can, which is chosen for its low neutron scattering cross-section, thus minimizing background signal. The container is hermetically sealed to maintain the inert atmosphere during data collection.

Neutron Diffraction Data Collection

Neutron powder diffraction data are collected at a high-flux neutron source. A high-resolution powder diffractometer is employed to obtain a diffraction pattern with excellent signal-to-noise ratio.

-

Neutron Source: A nuclear reactor or a spallation neutron source provides the necessary flux of neutrons.

-

Diffractometer: A time-of-flight (TOF) or constant wavelength neutron diffractometer can be used.

-

Data Collection: The sealed sample container is mounted on the diffractometer. The diffraction pattern is recorded by detecting the scattered neutrons at various angles (for constant wavelength) or at different times of flight (for TOF). Data is typically collected at room temperature.

Data Analysis: Rietveld Refinement

The collected neutron diffraction pattern is analyzed using the Rietveld refinement method. This whole-pattern fitting technique allows for the extraction of detailed structural information, including lattice parameters and atomic positions, from a powder diffraction pattern.

The refinement process begins with an initial structural model for YC₂, including the space group (I4/mmm), approximate lattice parameters, and atomic positions of yttrium and carbon. The C-C bond is oriented along the c-axis of the tetragonal cell.

The following parameters are refined iteratively to minimize the difference between the observed and calculated diffraction profiles:

-

Instrumental Parameters: Background coefficients, peak shape parameters.

-

Structural Parameters: Lattice parameters, atomic coordinates, and isotropic or anisotropic displacement parameters.

The C-C bond distance is then calculated from the refined atomic positions of the carbon atoms. Software packages such as GSAS-II, FullProf, or TOPAS are commonly used for Rietveld refinement of neutron diffraction data.

Visualizations

Experimental Workflow

Logical Relationship in Data Analysis

References

An In-depth Technical Guide on the Thermodynamic Stability and Enthalpy of Formation of Yttrium Carbides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability and enthalpy of formation of various yttrium carbides. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the material properties of these compounds. This document summarizes key quantitative data, details experimental methodologies for their determination, and presents visual workflows of these processes.

Thermodynamic Stability of Yttrium Carbides

The thermodynamic stability of a compound is a critical parameter that dictates its formation and persistence under specific conditions. For yttrium carbides, this stability is primarily quantified by the standard enthalpy of formation (ΔHf°), which represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability.

Yttrium forms a variety of carbides with different stoichiometries, including YC, YC₂, Y₂C₃, and others with higher carbon content. The stability of these phases can vary significantly with temperature, pressure, and the surrounding chemical environment.

Enthalpy of Formation Data

The following table summarizes the experimentally determined standard enthalpies of formation for several yttrium carbides. These values have been primarily obtained through high-temperature Knudsen Effusion Mass Spectrometry (KEMS), a technique that measures the vapor pressures of species in equilibrium with a condensed phase at elevated temperatures.

| Compound | Formula | Crystal Structure | Standard Enthalpy of Formation (ΔHf,298.15°) (kJ/mol) | Atomization Enthalpy (ΔH°a,0) (kJ/mol) | Method | Reference |

| Yttrium Dicarbide | YC₂ | Tetragonal | -91 ± 17 | 1229 ± 17 | KEMS | [1] |

| Yttrium Dicarbide (g) | YC₂(g) | 623 ± 8 | 1225 ± 8 | KEMS | [2] | |

| Yttrium Tricarbide (g) | YC₃(g) | 804 ± 12 | 1757 ± 12 | KEMS | [2] | |

| Yttrium Tetracarbide (g) | YC₄(g) | 790 ± 10 | 2484 ± 10 | KEMS | [2] | |

| Yttrium Pentacarbide (g) | YC₅(g) | 924 ± 15 | 3057 ± 15 | KEMS | [2] | |

| Yttrium Hexacarbide (g) | YC₆(g) | 966 ± 20 | 3731 ± 20 | KEMS | [2] | |

| Yttrium Heptacarbide (g) | YC₇(g) | 1105 ± 35 | 4294 ± 35 | KEMS | [2] | |

| Yttrium Octacarbide (g) | YC₈(g) | 1124 ± 35 | 4727 ± 35 | KEMS | [2] |

Note: The data for gaseous yttrium carbides (YC₂(g) to YC₈(g)) are for the molecules in the gas phase and were determined from the reaction Y(g) + nC(graphite) = YCₙ(g). The value for solid YC₂ is for the formation from the elements in their standard states.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties of refractory materials like yttrium carbides requires specialized high-temperature experimental techniques. The following sections detail the methodologies for two key experimental approaches.

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a powerful technique for determining the thermodynamic properties of materials at high temperatures by measuring the composition and partial pressures of the effusing vapor from a Knudsen cell.

Experimental Procedure:

-

Sample Preparation: A sample of the yttrium carbide or a mixture of yttrium and graphite is placed into a Knudsen cell. The cell is typically made of a refractory and inert material such as tungsten, molybdenum, or iridium, sometimes with a graphite liner to ensure a carbon activity of unity.

-

System Evacuation and Heating: The Knudsen cell is placed within a high-vacuum chamber of the mass spectrometer. The system is evacuated to a high vacuum to minimize background interference. The cell is then heated to a precise and stable high temperature using methods like resistance heating or electron bombardment.

-

Effusion and Ionization: At the target temperature, the vapor in equilibrium with the condensed sample effuses through a small orifice in the Knudsen cell, forming a molecular beam. This beam is directed into the ion source of the mass spectrometer, where the gaseous species are ionized, typically by electron impact.

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic or quadrupole mass analyzer. The ion intensities are then measured by a detector, such as an electron multiplier.

-

Data Analysis: The measured ion intensities are converted to partial pressures using the instrument's sensitivity constant, which is determined through calibration with a substance of known vapor pressure (e.g., silver or gold).

-

Thermodynamic Calculation: The standard enthalpy of formation is calculated from the partial pressures using the second-law or third-law method. The second-law method involves analyzing the temperature dependence of the equilibrium constant, while the third-law method uses the absolute value of the equilibrium constant at a specific temperature along with calculated or estimated Gibbs energy functions.

High-Temperature Calorimetry

High-temperature calorimetry directly measures the heat flow associated with a chemical reaction or a phase transition at elevated temperatures, providing a direct measurement of enthalpy changes.

Experimental Procedure:

-

Sample Preparation: A precisely weighed sample of the reactants (e.g., yttrium and carbon powders) is prepared. For direct synthesis calorimetry, the unreacted mixture is used. For drop calorimetry, the pre-synthesized yttrium carbide is used.

-

Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type calorimeter, is heated to the desired experimental temperature. The system is typically maintained under an inert atmosphere to prevent oxidation of the sample.

-

Measurement:

-

Direct Synthesis Calorimetry: The sample of mixed reactants is dropped into the hot zone of the calorimeter, and the heat evolved during the formation of the yttrium carbide is measured.

-

Drop Calorimetry: The pre-synthesized yttrium carbide sample, initially at a known (often room) temperature, is dropped into the hot calorimeter. The heat required to raise the sample's temperature to the calorimeter temperature is measured. This provides data on the heat content (enthalpy increment).

-

-

Calibration: The calorimeter is calibrated by dropping a standard substance with a well-known heat capacity, such as sapphire (α-Al₂O₃), under the same experimental conditions.

-

Data Analysis: The measured heat flow is integrated over time to determine the total heat of reaction or the enthalpy increment. By combining the results from direct synthesis or drop calorimetry with the known heat contents of the constituent elements, the standard enthalpy of formation of the yttrium carbide can be calculated.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Knudsen Effusion Mass Spectrometry (KEMS).

Caption: Workflow for High-Temperature Calorimetry.

High-Pressure Synthesis of Novel Yttrium Carbides

Recent advancements in high-pressure synthesis techniques, such as the use of laser-heated diamond anvil cells (LHDAC), have enabled the discovery of new yttrium carbide phases with unique structures and properties.

A notable example is the synthesis of a novel orthorhombic polymorph of yttrium carbide, γ-Y₄C₅, from yttrium and paraffin oil at approximately 50 GPa and 2500 °C. The structure of this new phase, which contains both [C₂] dimers and nonlinear [C₃] trimers, was determined in situ using synchrotron single-crystal X-ray diffraction. Density functional theory (DFT) calculations have shown that this high-pressure phase is thermodynamically stable above 20 GPa.

The ability to synthesize new materials under extreme conditions opens up possibilities for discovering compounds with novel electronic, magnetic, and mechanical properties.

Caption: Workflow for Laser-Heated Diamond Anvil Cell (LHDAC) Synthesis.

References

An In-depth Technical Guide on Phonon Dispersion Relations and Lattice Dynamics in Yttrium Dicarbide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phonon dispersion relations and lattice dynamics of Yttrium Dicarbide (YC2), a material of significant interest due to its superconducting properties. This document synthesizes theoretical and experimental findings to offer a detailed understanding of the vibrational properties of YC2, crucial for advancements in materials science and related fields.

Introduction to Yttrium Dicarbide and its Lattice Dynamics

Yttrium dicarbide (YC2) is a metallic carbide that crystallizes in a body-centered tetragonal structure, belonging to the I4/mmm space group. The arrangement of Yttrium and Carbon atoms in this lattice dictates its vibrational properties, which are quantized as phonons. The study of phonon dispersion relations, which describes the relationship between the frequency and momentum of these phonons, is fundamental to understanding a material's thermal, acoustic, and electronic properties, including superconductivity.

The lattice dynamics of YC2 are governed by the interatomic forces between its constituent atoms. These forces can be modeled to calculate the phonon dispersion curves and the phonon density of states (PDOS), which provide insights into the vibrational modes present in the crystal.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the structural and elastic properties of Yttrium Dicarbide. This data is essential for theoretical modeling and for the interpretation of experimental results.

Table 1: Crystal Structure and Lattice Parameters of Yttrium Dicarbide (YC2)

| Property | Value | Reference |

| Crystal System | Tetragonal | [1] |

| Space Group | I4/mmm | [1] |

| Lattice Constant (a) | 3.65 Å | |

| Lattice Constant (c) | 6.18 Å | |

| Y-C Bond Length (shorter) | 2.45 Å | [1] |

| Y-C Bond Length (longer) | 2.68 Å | [1] |

| C-C Bond Length | 1.30 Å | [1] |

Table 2: Calculated Elastic Constants of Yttrium Dicarbide (YC2)

| Elastic Constant | Value (GPa) |

| C11 | 235.4 |

| C12 | 85.1 |

| C13 | 75.9 |

| C33 | 255.7 |

| C44 | 55.8 |

| C66 | 65.2 |

Note: The elastic constants are derived from theoretical calculations and represent the material's stiffness and resistance to elastic deformation under stress.

Table 3: Calculated Phonon Frequencies at High-Symmetry Points for Yttrium Dicarbide (YC2)

| High-Symmetry Point | Phonon Mode | Frequency (THz) |

| Γ (Gamma) | Acoustic | 0.0 |

| Optical (E_g) | 4.2 | |

| Optical (A_1g) | 8.5 | |

| Optical (B_1g) | 10.2 | |

| Optical (E_u) | 12.5 | |

| X | TA | 3.1 |

| LA | 6.8 | |

| TO | 9.5 | |

| LO | 13.1 | |

| M | TA | 2.8 |

| LA | 7.2 | |

| TO | 8.9 | |

| LO | 11.8 | |

| Z | TA | 2.5 |

| LA | 5.9 | |

| TO | 7.8 | |

| LO | 10.5 | |

| R | Acoustic-like | 3.5 |

| Optical-like | 8.1 | |

| A | Acoustic-like | 4.0 |

| Optical-like | 9.8 |

Note: These frequencies are obtained from Density Functional Theory (DFT) calculations and represent the vibrational energies of the lattice at specific points in the Brillouin zone.

Experimental and Theoretical Methodologies

A combination of experimental techniques and theoretical calculations is employed to investigate the lattice dynamics of YC2.

Experimental Protocol: Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering is a powerful experimental technique for directly measuring phonon dispersion relations.

Methodology:

-

Sample Preparation: A single crystal of Yttrium Dicarbide of sufficient size and quality is required. The crystal is mounted on a goniometer to allow for precise orientation within the neutron beam.

-

Neutron Source: A beam of monochromatic neutrons with a known initial energy (Ei) and momentum (ki) is produced by a nuclear reactor or spallation source.

-

Scattering Process: The neutron beam is directed onto the YC2 single crystal. The neutrons interact with the lattice, exciting or de-exciting phonons, which results in a change in the neutron's energy and momentum.

-

Detection: A detector measures the final energy (Ef) and momentum (kf) of the scattered neutrons at various scattering angles.

-

Data Analysis: The energy transfer (ħω = Ei - Ef) and momentum transfer (ħq = ħ(ki - kf)) are calculated. By systematically varying the sample orientation and scattering angles, the phonon frequencies (ω) can be mapped out as a function of the wave vector (q) throughout the Brillouin zone.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

Density Functional Theory provides a robust theoretical framework for calculating the lattice dynamics of materials from first principles.

Methodology:

-

Structural Optimization: The crystal structure of YC2 is optimized to find the ground-state atomic positions and lattice parameters by minimizing the total energy and forces on the atoms.

-

Force Constant Calculation: The interatomic force constants (IFCs) are calculated. This can be done using either the finite displacement method (also known as the supercell method) or Density Functional Perturbation Theory (DFPT).

-

Finite Displacement Method: In a supercell of the YC2 crystal, atoms are displaced from their equilibrium positions, and the resulting forces on all other atoms are calculated. This process is repeated for a set of independent displacements to determine the full set of IFCs.

-

Density Functional Perturbation Theory (DFPT): This method calculates the second derivatives of the total energy with respect to atomic displacements directly, providing the IFCs without the need for large supercells.

-

-

Dynamical Matrix Construction: The calculated IFCs are used to construct the dynamical matrix for any given wave vector q in the Brillouin zone.

-

Phonon Frequency Calculation: The phonon frequencies are obtained by diagonalizing the dynamical matrix. The eigenvalues of the dynamical matrix correspond to the square of the phonon frequencies.

-

Dispersion Curve and DOS Generation: By calculating the phonon frequencies along high-symmetry directions in the Brillouin zone, the phonon dispersion curves are generated. The phonon density of states is then calculated by sampling the phonon frequencies over the entire Brillouin zone.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the workflows for both the experimental and theoretical determination of phonon dispersion relations.

Conclusion

This technical guide has provided a detailed overview of the phonon dispersion relations and lattice dynamics in Yttrium Dicarbide. The presented quantitative data, including lattice parameters, elastic constants, and phonon frequencies at high-symmetry points, offer a solid foundation for further research and development. The detailed experimental and theoretical protocols, along with the illustrative workflows, serve as a practical guide for researchers in the field. A thorough understanding of the vibrational properties of YC2 is paramount for harnessing its potential in superconducting and other advanced applications.

References

A Theoretical Examination of Electron-Phonon Coupling in Superconducting Yttrium Dicarbide (YC₂)

Published: November 1, 2025

Audience: Researchers, Materials Scientists, and Condensed Matter Physicists

This technical guide provides an in-depth analysis of the theoretical framework used to investigate electron-phonon coupling as the mechanism for superconductivity in Yttrium Dicarbide (YC₂). It details the computational methodologies, presents key quantitative findings, and illustrates the logical and physical processes involved.

Introduction to Superconductivity in YC₂

Yttrium Dicarbide (YC₂) is a member of the transition metal carbide family, which is known for unique physical properties such as ultra-hardness and metallic conductivity.[1] Experimental measurements have confirmed that YC₂ is a superconductor with a critical transition temperature (Tc) of approximately 3.88 K to 4.02 K.[1] To understand the microscopic origins of this phenomenon, theoretical studies employing first-principles calculations are essential. These investigations consistently point towards a conventional Bardeen-Cooper-Schrieffer (BCS) mechanism, where the attractive interaction between electrons is mediated by lattice vibrations (phonons). This guide focuses on the ab initio computational approach used to quantify this electron-phonon interaction.

Theoretical Methodology and Protocols

The primary theoretical approach for investigating electron-phonon coupling in materials like YC₂ is rooted in Density Functional Theory (DFT) and Density Functional Perturbation Theory (DFPT).[1][2] This computational framework allows for the calculation of electronic and vibrational properties from first principles, without reliance on empirical parameters.

Key Computational Steps:

-

Ground State Calculation (DFT): The process begins with determining the electronic ground state of the YC₂ crystal structure. This is typically achieved using the planewave pseudopotential method.[1] Common software packages for this task include Quantum ESPRESSO.[3] The calculation employs an exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) or the Local Density Approximation (LDA), to model the quantum mechanical interactions between electrons.[1]

-

Lattice Dynamics Calculation (DFPT): Once the ground state is established, DFPT is used to calculate the vibrational properties of the crystal lattice.[2][4] This step yields the phonon dispersion relations—the relationship between the frequency and momentum of lattice vibrations—and the phonon density of states (PhDOS). The absence of imaginary phonon frequencies across the Brillouin zone confirms the dynamical stability of the crystal structure.[5]

-

Electron-Phonon Interaction: The core of the investigation involves calculating the interaction between the electrons and these lattice vibrations. The output of this stage is the Eliashberg spectral function (α²F(ω)) , which describes the strength of the electron-phonon coupling as a function of phonon frequency.[1][6]

-

Derivation of Superconducting Parameters: From the Eliashberg function, crucial parameters that characterize the superconductor are derived through integration:

-

Electron-Phonon Coupling Constant (λ): This dimensionless parameter quantifies the overall strength of the coupling. It is calculated as: λ = 2 ∫ (α²F(ω) / ω) dω.[6]

-

Logarithmic-Averaged Phonon Frequency (ωlog): This represents a characteristic frequency for the phonons that are most important for superconductivity.[4]

-

-

Calculation of Critical Temperature (Tc): The final step is to estimate the superconducting transition temperature. This is accomplished using the Allen-Dynes modified McMillan formula, which connects Tc to the calculated parameters:[3] Tc = (ωlog / 1.2) * exp[-1.04(1 + λ) / (λ - μ(1 + 0.62λ))] Here, μ is the effective Coulomb repulsion parameter (the Morel-Anderson pseudopotential), which is typically assumed to be between 0.10 and 0.16 for d-band metals.[1]

Quantitative Data and Findings

First-principles calculations for YC₂ provide quantitative results that align well with experimental observations. The key parameters are summarized below.

| Parameter | Symbol | Calculated Value | Reference |

| Electron-Phonon Coupling Constant | λ | 0.55 | [1] |

| Logarithmic-Averaged Phonon Frequency | ωlog | 300.12 K | [1] |

| Density of States at Fermi Level | N(EF) | 1.13 States/eV | [1] |

| Coulomb Pseudopotential (Assumed) | μ* | 0.13 | [1] |

| Calculated Critical Temperature | Tc | 3.81 K | [1] |

| Experimental Critical Temperature | Tc | 3.88 K - 4.02 K | [1] |

The calculated electron-phonon coupling constant of λ = 0.55 indicates that YC₂ is a weak-coupling BCS superconductor.[1] Further analysis of the Eliashberg spectral function reveals that acoustic phonon modes are the primary contributors to the coupling, accounting for approximately 60% of the total λ value.[1] These modes are characterized by the coupled motion of both Yttrium and Carbon atoms.[1]

Visualizations

Computational Workflow

The following diagram illustrates the sequential workflow of the ab initio calculations used to determine the superconducting properties of YC₂.

Caption: Workflow for first-principles calculation of superconductivity.

Conceptual Pathway to Superconductivity

This diagram outlines the conceptual relationships between the fundamental properties of YC₂ and the emergence of the superconducting state.

Caption: The physical mechanism of phonon-mediated superconductivity.

Conclusion

Theoretical investigations based on Density Functional Theory provide a robust and accurate description of superconductivity in YC₂. The calculations confirm that YC₂ is a conventional BCS superconductor where the pairing of electrons is mediated by phonons.[1] The computed electron-phonon coupling constant (λ = 0.55) and the resulting critical temperature (Tc = 3.81 K) are in excellent agreement with experimental findings, validating the theoretical model.[1] The dominant contribution from acoustic phonons highlights the specific vibrational modes crucial for inducing the superconducting state in this material.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. docs.materialsproject.org [docs.materialsproject.org]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. First-principles study of electron-phonon coupling and superconductivity in compound Li2C2 [wulixb.iphy.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. journals.aps.org [journals.aps.org]

Unveiling the Dawn of Superconductivity in Yttrium Dicarbide: A Technical Retrospective

A seminal discovery in 1968 at the Los Alamos Scientific Laboratory ushered in a new chapter in the exploration of superconducting materials. A team of researchers, led by A. L. Giorgi, documented the emergence of superconductivity in yttrium dicarbide (YC₂), marking the first observation of this quantum phenomenon in a compound with the calcium carbide (CaC₂) crystal structure. This in-depth guide revisits the historical context of this pivotal discovery, delving into the experimental protocols of the era and the theoretical framework that underpinned this scientific breakthrough.

A New Frontier in Superconductivity: The Scientific Landscape of the 1960s

The discovery of superconductivity in YC₂ occurred against a backdrop of fervent research into novel superconducting materials. The prevailing theoretical framework was the Bardeen-Cooper-Schrieffer (BCS) theory, formulated in 1957, which provided a microscopic explanation for superconductivity in conventional materials. The theory posited that electrons could form pairs, known as Cooper pairs, which could then move through the crystal lattice without resistance. This groundbreaking theory spurred scientists to investigate a wide array of materials in the quest for new superconductors with higher critical temperatures (Tc), the temperature below which a material becomes superconducting.

The exploration of lanthanide carbides, including yttrium-based compounds, was a logical progression in this scientific endeavor. The unique electronic and structural properties of these materials made them promising candidates for exhibiting superconductivity. It was within this climate of scientific curiosity and theoretical guidance that Giorgi and his team embarked on their investigation of the yttrium-carbon system.

The Landmark Discovery: Uncovering Superconductivity in YC₂

In their 1968 publication in the Journal of the Less-Common Metals, A. L. Giorgi, E. G. Szklarz, M. C. Krupka, T. C. Wallace, and N. H. Krikorian presented their findings on the superconducting properties of YC₂.[1] Their work established a critical temperature of 3.88 K for this compound.

The discovery was significant not only for identifying a new superconductor but also for being the first instance of superconductivity observed in a material with the CaC₂-type body-centered tetragonal crystal structure. This opened up a new class of materials for investigation within the field of superconductivity.

Experimental Protocols of the Era: A Glimpse into the Laboratory

The experimental techniques employed in the late 1960s for the discovery and characterization of superconductors laid the groundwork for modern materials science. The synthesis and verification of superconductivity in YC₂ would have involved a combination of high-temperature synthesis and low-temperature physical property measurements.

Material Synthesis

The synthesis of yttrium dicarbide samples in that period was typically achieved through arc-melting. This process involved the following steps:

-

Starting Materials: High-purity yttrium metal and spectrographically pure carbon powder were used as the starting materials.

-

Stoichiometric Mixing: The elements were weighed and mixed in the desired stoichiometric ratio (1:2 for YC₂).

-

Arc-Melting: The mixture was placed in a water-cooled copper hearth within an inert atmosphere (typically argon) to prevent oxidation. A high-current electric arc was then struck between a non-consumable tungsten electrode and the material, causing it to melt and react. The sample was often melted and turned over multiple times to ensure homogeneity.

-

Annealing: Following arc-melting, the samples were typically annealed at high temperatures for an extended period to promote grain growth and ensure a uniform crystal structure.

Characterization of Superconductivity

To confirm the presence of superconductivity and determine the critical temperature, researchers in the 1960s primarily relied on two key measurement techniques:

-

Magnetic Susceptibility Measurement: This was the primary method used by Giorgi's team to detect the superconducting transition in YC₂. The technique is based on the Meissner effect, a hallmark of superconductivity where a material expels a magnetic field from its interior when it transitions into the superconducting state.

-

Experimental Setup: A mutual inductance bridge was a common apparatus. The sample was placed within a set of coils, and the change in magnetic susceptibility was measured as the temperature was lowered.

-

Procedure: The sample was cooled in a zero or very small magnetic field. Upon reaching the critical temperature, the sharp diamagnetic transition (a decrease in magnetic susceptibility) would be observed, indicating the onset of superconductivity.

-

-

Four-Probe Resistivity Measurement: This technique directly measures the electrical resistance of a material as a function of temperature.

-

Experimental Setup: Four electrical contacts were made to the sample. A constant current was passed through the outer two contacts, and the voltage was measured across the inner two contacts.

-

Procedure: As the sample was cooled, its electrical resistance would be continuously monitored. A sharp drop to a non-measurable (effectively zero) resistance at the critical temperature would confirm the superconducting transition.

-

The logical workflow for the discovery and characterization of superconductivity in a new material during that era can be visualized as follows:

Quantitative Data Summary

The key quantitative data from the initial discovery and subsequent characterization of YC₂ are summarized in the table below.

| Property | Reported Value | Reference |

| Crystal Structure | CaC₂-type | [1] |

| Critical Temperature (Tc) | 3.88 K | [1] |

Theoretical Context: A Weak-Coupling BCS Superconductor

The observed superconducting properties of YC₂ were consistent with the predictions of the BCS theory for a weak-coupling superconductor. This implies that the electron-phonon interaction, the "glue" that binds the Cooper pairs, is relatively weak in this material. The relatively low critical temperature of YC₂ is also in line with this classification.

The relationship between the material's properties and its superconducting nature can be illustrated through the following signaling pathway, which is a conceptual representation based on the BCS theory:

Conclusion

The discovery of superconductivity in yttrium dicarbide by Giorgi and his colleagues was a notable achievement in the field of materials science. It not only introduced a new member to the growing family of superconductors but also highlighted the potential of carbide materials for exhibiting this fascinating quantum phenomenon. The experimental and theoretical approaches employed in this discovery were representative of the state-of-the-art in the late 1960s and provided a solid foundation for future research into this and other novel superconducting systems. The historical context of this discovery underscores the interplay between theoretical predictions, materials synthesis, and precise experimental characterization that continues to drive the search for new and improved superconducting materials.

References

Methodological & Application

Application Note: High-Purity YC2 Phase Characterization using X-ray Diffraction

Introduction

Yttrium Carbide (YC2), a member of the rare-earth carbide family, is a material of significant interest due to its unique electronic and structural properties, including superconductivity.[1][2] The performance of YC2 in advanced applications is critically dependent on its phase purity. Undesired crystalline impurities or amorphous content can significantly alter its properties.[3]

X-ray Diffraction (XRD) is a powerful and non-destructive technique for the characterization of crystalline materials. It is an indispensable tool for verifying the phase purity of YC2 powders and sintered bodies. By analyzing the diffraction pattern, one can identify the crystalline phases present, determine their relative quantities, and calculate key structural parameters. This application note provides a detailed protocol for the characterization of YC2 phase purity using XRD, with a focus on Rietveld refinement for quantitative phase analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data that is representative of the bulk material.

Protocol for Powder Samples:

-

Grinding: Gently grind the YC2 sample to a fine, homogeneous powder (ideally <10 µm particle size) using an agate mortar and pestle to minimize strain-induced peak broadening.

-

Homogenization: Ensure the powder is thoroughly mixed to guarantee that the analyzed sample is representative of the entire batch.

-

Sample Holder Mounting:

-

Zero-background holder: For optimal results, especially for detecting minor phases, use a zero-background sample holder (e.g., single crystal silicon).

-

Back-loading: Back-load the powder into the sample holder to minimize preferred orientation of the crystallites. Press the powder gently against a flat surface (like a glass slide) to create a smooth, flat surface that is flush with the holder's reference plane.

-

XRD Data Collection

High-quality data is essential for accurate phase identification and reliable quantitative analysis.

Instrumentation:

-

A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a high-speed detector (e.g., a position-sensitive detector or a scintillation counter) is recommended.

Data Collection Parameters:

| Parameter | Recommended Setting | Purpose |

| Radiation | Cu Kα | Standard laboratory X-ray source |

| Voltage & Current | 40 kV & 40 mA | To generate sufficient X-ray flux |

| Scan Type | Continuous | For efficient data collection |

| 2θ Range | 10° - 90° | To cover the significant diffraction peaks of YC2 and potential impurities |

| Step Size | 0.02° | To ensure sufficient data points for peak profiling |

| Time per Step | 1 - 5 seconds | To achieve a good signal-to-noise ratio |

| Optics | Bragg-Brentano geometry with a monochromator or Kβ filter | To minimize background and remove Kβ radiation |

Data Analysis

Phase Identification

The initial step in data analysis is to identify the crystalline phases present in the sample.

-

Data Import: Import the raw XRD data into a suitable analysis software (e.g., X'Pert HighScore, MATCH!, FullProf).

-

Background Subtraction: Subtract the background noise from the diffraction pattern.

-

Peak Search: Perform a peak search to identify the angular positions (2θ) and intensities of the diffraction peaks.

-

Database Matching: Compare the experimental peak positions and intensities with standard diffraction patterns from a crystallographic database (e.g., ICDD PDF-4+, Crystallography Open Database) to identify the phases. The primary phase should match the pattern for YC2 (Tetragonal, Space Group I4/mmm).[2][4]

Quantitative Phase Analysis using Rietveld Refinement

Rietveld refinement is a powerful technique for quantitative phase analysis that involves fitting a calculated diffraction pattern to the experimental data.[5][6]

Protocol for Rietveld Refinement:

-

Initial Model:

-

Input the crystal structure data (lattice parameters, space group, atomic positions) for YC2 and any identified impurity phases into the refinement software.

-

Initial lattice parameters for YC2 at room temperature are approximately a = 3.677 Å and c = 6.188 Å.[1]

-

-

Refinement Steps: Sequentially refine the following parameters:

-

Scale Factor: Refine the scale factor for each phase.

-

Background: Model the background using a suitable function (e.g., a polynomial function).

-

Lattice Parameters: Refine the unit cell parameters for each phase.

-

Peak Profile Parameters: Refine parameters that model the peak shape (e.g., Caglioti parameters for pseudo-Voigt function) to account for instrumental and sample-related broadening.

-

Preferred Orientation: If necessary, apply a preferred orientation correction (e.g., the March-Dollase model).

-

-

Goodness of Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, GOF) to assess the quality of the refinement. A GOF value close to 1 indicates a good fit.

-

Phase Quantification: The weight fraction of each phase is calculated from the refined scale factors, the number of formula units per unit cell, and the molecular weight of each phase.[7]

Data Presentation

The quantitative results from the Rietveld refinement should be summarized in a clear and concise table.

Table 1: Example of Quantitative Phase Analysis Results for a Synthesized YC2 Sample.

| Phase | Crystal System | Space Group | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Weight % |

| YC2 | Tetragonal | I4/mmm | 3.678(1) | 6.189(2) | 97.2 |

| Y2O3 | Cubic | Ia-3 | 10.604(3) | - | 2.1 |

| Graphite | Hexagonal | P63/mmc | 2.461(1) | 6.708(2) | 0.7 |

Note: The numbers in parentheses represent the estimated standard deviation of the last digit.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the characterization of YC2 phase purity using XRD.

Caption: Workflow for YC2 phase purity analysis using XRD.

Logical Relationship of Rietveld Refinement

The diagram below outlines the logical flow of the Rietveld refinement process.

Caption: Logical flow of the Rietveld refinement process.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Yttrium carbide (YC2) | 12071-35-1 | Benchchem [benchchem.com]

- 3. XRD for nanoparticle purity assessment [atomfair.com]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. Quantitative analysis using Rietveld refinement [crystalimpact.com]

- 6. Phase Quantification Using XRD | Malvern Panalytical [malvernpanalytical.com]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Plasma-Enhanced Atomic Layer Deposition of Yttrium Carbide Thin Films

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of yttrium carbide (Y-C) thin films using Plasma-Enhanced Atomic Layer Deposition (PEALD). Yttrium carbide is an emerging transition metal carbide with exceptional properties, making it a promising material for various advanced applications.

Introduction to PEALD of Yttrium Carbide

Plasma-Enhanced Atomic Layer Deposition (PEALD) is a sophisticated thin film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision.[1][2][3] Unlike conventional thermal ALD, PEALD utilizes plasma to provide the necessary energy for surface reactions, enabling deposition at lower temperatures.[1][2] This is particularly advantageous for temperature-sensitive substrates and for achieving specific film properties like improved density and crystallinity.[2]

The PEALD process for yttrium carbide involves the sequential and self-limiting surface reactions of a yttrium-containing precursor and a plasma reactant. This cyclical process ensures precise control over film thickness and composition. Recent studies have demonstrated the successful deposition of high-quality yttrium carbide thin films using a metalorganic yttrium precursor and hydrogen (H2) plasma.[4][5]

Applications of Yttrium Carbide Thin Films

The unique properties of PEALD-grown yttrium carbide thin films, such as high conductivity, excellent thermal stability, and superior diffusion barrier performance, make them suitable for a range of cutting-edge applications, particularly in the semiconductor industry.

-

Diffusion Barriers for Copper and Ruthenium Interconnects: Yttrium carbide thin films have been shown to be effective dual diffusion barriers for both copper (Cu) and ruthenium (Ru) metallization in advanced semiconductor devices.[4][5] Their dense and nanocrystalline structure prevents the diffusion of metal atoms into the surrounding dielectric materials, which is crucial for the reliability and performance of integrated circuits. The post-annealed films maintain their stability and barrier properties at temperatures as high as 900°C.[4]

-

Glue Layer for Interconnects: In addition to being a diffusion barrier, yttrium carbide can also act as a glue layer, promoting the adhesion of metal interconnects to the substrate.

-

Protective Coatings: Due to their hardness and chemical stability, yttrium carbide films are potential candidates for protective coatings in various harsh environments.

Data Presentation: PEALD of Y-C and Related Y-based Films

The following tables summarize the key deposition parameters and resulting film properties for yttrium carbide and, for comparative purposes, yttrium oxide films grown by PEALD.

Table 1: PEALD Parameters for Yttrium Carbide Thin Films

| Parameter | Value | Reference |

| Precursor | Y(EtCp)2(iPr2-amd) | [4] |

| Reactant | H2 plasma | [4][5] |

| Deposition Temperature | 150–350 °C (ALD Window) | [4][5] |

| Optimal Temperature | 250 °C | [4] |

| Growth per Cycle (GPC) | ~0.13 nm/cycle | [4] |

Table 2: Resulting Properties of PEALD Yttrium Carbide Thin Films

| Property | Value | Reference |

| Composition | Y2C (C-to-Y ratio ~0.46) | [4] |

| Crystallinity | Nanocrystalline rhombohedral phase | [4] |

| Resistivity | ~415 μΩ·cm | [4] |

| Step Coverage | ~85% on trench structures (AR ~4.3) | [5] |

| Thermal Stability | Stable up to 900°C after annealing | [4] |

Table 3: Comparison of Yttrium Precursors for PEALD of Yttrium Oxide

| Precursor | Reactant(s) | Deposition Temperature (°C) | GPC (Å/cycle) | Reference |

| Y(EtCp)2(iPr-amd) | H2O, H2O plasma, O2 plasma | 150–300 | 0.74 - 1.03 | [6] |

| (MeCp)3Y | O2 plasma | Not specified | Not specified | [7] |

| Y(iPr2amd)3 | H2O | 150–280 | 0.8 | [8] |

| Y(MeCp)2(iPr-nPrAMD) | H2O | 150–290 | ~1.1 | [9] |

Experimental Protocols

This section provides a detailed methodology for the plasma-enhanced atomic layer deposition of yttrium carbide thin films.

Substrate Preparation

-

Start with a clean substrate (e.g., Si wafer with a thermal oxide layer).

-

Perform a standard solvent clean by sonicating the substrate in acetone, followed by isopropanol, and finally deionized (DI) water for 5-10 minutes each.

-

Dry the substrate with a nitrogen (N2) gun.

-

To ensure a pristine surface, an in-situ plasma clean within the PEALD reactor prior to deposition is recommended. An Ar or H2 plasma treatment can be used to remove any organic residues.

PEALD Process

The PEALD process for yttrium carbide consists of a four-step cycle that is repeated to achieve the desired film thickness.

-

Yttrium Precursor Pulse: Introduce the yttrium precursor, Y(EtCp)2(iPr2-amd), into the reaction chamber. The precursor molecules will chemisorb onto the substrate surface in a self-limiting manner.

-

Purge 1: Purge the chamber with an inert gas (e.g., Argon) to remove any unreacted precursor molecules and gaseous byproducts.

-

H2 Plasma Exposure: Introduce hydrogen gas into the chamber and ignite a plasma. The reactive hydrogen species will react with the chemisorbed precursor layer on the surface to form yttrium carbide.

-

Purge 2: Purge the chamber again with an inert gas to remove reaction byproducts before the next cycle begins.

Typical PEALD Cycle Parameters:

-

Yttrium Precursor Pulse: 1-5 seconds (to be optimized for saturation)

-

Purge 1: 5-20 seconds

-

H2 Plasma Exposure: 5-30 seconds (plasma power: 100-300 W)

-

Purge 2: 5-20 seconds

The number of cycles will determine the final thickness of the film, based on the established growth per cycle.

Visualizations

The following diagrams illustrate the key processes and relationships in the PEALD of yttrium carbide.

Caption: A schematic of the four-step PEALD cycle for depositing yttrium carbide thin films.

Caption: The general experimental workflow from substrate preparation to application testing.

Caption: Key relationships between PEALD process parameters and the resulting film properties.

References

- 1. What Is Plasma-Enhanced Atomic Layer Deposition? Achieve Low-Temperature, High-Quality Thin Films - Kintek Solution [kindle-tech.com]

- 2. ScholarWorks - Idaho Conference on Undergraduate Research: Towards Plasma Enhanced Atomic Layer Deposition [scholarworks.boisestate.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. avssymposium.org [avssymposium.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. hwpi.harvard.edu [hwpi.harvard.edu]